molecular formula C12H17N3 B5807202 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine

6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine

Cat. No. B5807202
M. Wt: 203.28 g/mol
InChI Key: DSTJBYQGEIJZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine (ETPP) is a heterocyclic compound with a pyrrolopyridazine core structure. It has gained significant attention in scientific research due to its potential applications in drug discovery and development. ETPP is a versatile molecule with diverse biological activities, making it an attractive target for drug design.

Mechanism of Action

The exact mechanism of action of 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is not yet fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in disease processes. For example, 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition can lead to DNA damage and cell death, making 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine a potential anticancer agent.
Biochemical and Physiological Effects:
6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has been found to have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. Additionally, 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine in lab experiments is its versatility. It has a range of biological activities, making it useful for studying various disease processes. Additionally, its relatively simple synthesis method makes it accessible to researchers. However, one limitation of using 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is its potential toxicity. As with any experimental compound, caution must be taken when handling and using 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine in lab experiments.

Future Directions

There are many potential future directions for research on 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine. One area of interest is its potential as a treatment for neurodegenerative diseases. Researchers may also explore its use as an antiviral or antibacterial agent. Additionally, further studies could be conducted to better understand the mechanism of action of 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine and to identify potential drug targets. Overall, 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is a promising compound with many potential applications in drug discovery and development.

Synthesis Methods

6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine can be synthesized by a variety of methods, including the reaction of 2,6-dimethyl-4-ethynylpyridine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. Another approach involves the reaction of 2,6-dimethyl-4-ethynylpyridine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a palladium catalyst.

Scientific Research Applications

6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has been extensively studied in the field of medicinal chemistry, with researchers exploring its potential as a drug candidate for various diseases. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. Additionally, 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

6-ethyl-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-6-15-9(4)11-7(2)13-14-8(3)12(11)10(15)5/h6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTJBYQGEIJZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2C(=NN=C(C2=C1C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine

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